Faropenem Sodium Salt;Fropenum sodium
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Overview
Description
Faropenem sodium is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its resistance to some forms of extended-spectrum beta-lactamase, making it effective against a variety of bacterial infections . Faropenem sodium was developed by Daiichi Asubio Pharma and has been marketed in Japan since 1997 under the trade name Farom .
Preparation Methods
Faropenem sodium can be synthesized using 4-acetoxy-3-(1-tertiary butyl diformazan silica ethyl)-2-azetidinone as the raw material through a ‘one-pot’ operation. This method involves several steps, including the use of intermediates that do not require purification, making the process cost-effective and suitable for large-scale industrial production . Another method involves the preparation of faropenem sodium tablets, which consist of faropenem sodium and microcrystalline cellulose composite auxiliary material .
Chemical Reactions Analysis
Faropenem sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium ferri-cyanide, ferric chloride, and ferric ammonium sulfate . The major products formed from these reactions are typically stable complexes that can be analyzed using visible spectrophotometry .
Scientific Research Applications
Faropenem sodium has a broad spectrum of applications in scientific research. It is used in the treatment of bacterial infections, including acute bacterial sinusitis, community-acquired pneumonia, acute exacerbations of chronic bronchitis, uncomplicated skin and skin structure infections, and urinary tract infections . Additionally, it is being studied for its potential to treat Enterobacterales infections and its impact on antimicrobial resistance . Faropenem sodium is also used in preclinical and clinical research to understand its efficacy and resistance patterns .
Mechanism of Action
Faropenem sodium works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits penicillin-binding proteins, which are responsible for cross-linking the peptidoglycan chains in the bacterial cell wall . This inhibition weakens the bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .
Comparison with Similar Compounds
Faropenem sodium is structurally similar to other carbapenems, such as meropenem, imipenem, and ertapenem. it has a unique sulfur atom at position one, which contributes to its improved chemical stability and reduced central nervous system effects compared to imipenem . Faropenem sodium is also available in an oral form, unlike many other carbapenems that are administered parenterally .
Similar Compounds:- Meropenem
- Imipenem
- Ertapenem
- Cefuroxime
- Ciprofloxacin
- Levofloxacin
Properties
Molecular Formula |
C12H14NNaO5S |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
sodium;6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
ICSAXRANXQSPQP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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